molecular formula C28H28N2O6 B2471088 (4Z)-4-[(2-methoxyphenyl)methylidene]-12-[(pyridin-3-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane CAS No. 1217232-94-4

(4Z)-4-[(2-methoxyphenyl)methylidene]-12-[(pyridin-3-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane

Cat. No.: B2471088
CAS No.: 1217232-94-4
M. Wt: 488.54
InChI Key: OZSBCEFUALMSHF-RDNBWONGSA-N
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Description

The compound (4Z)-4-[(2-methoxyphenyl)methylidene]-12-[(pyridin-3-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique tricyclic structure with multiple functional groups, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(2-methoxyphenyl)methylidene]-12-[(pyridin-3-yl)methyl]-3,10-dioxa-12-azatricyclo[7400^{2,6}]trideca-1,6,8-trien-5-one typically involves multi-step organic reactionsThe reaction conditions usually require specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process. Additionally, purification methods like chromatography and recrystallization are essential to obtain the compound in its desired form .

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[(2-methoxyphenyl)methylidene]-12-[(pyridin-3-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce deoxygenated or hydrogenated compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4Z)-4-[(2-methoxyphenyl)methylidene]-12-[(pyridin-3-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to proteins, enzymes, or nucleic acids, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4Z)-4-[(2-methoxyphenyl)methylidene]-12-[(pyridin-3-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one apart is its unique tricyclic structure and the presence of multiple functional groups.

Properties

IUPAC Name

1,4-dioxane;(2Z)-2-[(2-methoxyphenyl)methylidene]-8-(pyridin-3-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4.C4H8O2/c1-28-20-7-3-2-6-17(20)11-22-23(27)18-8-9-21-19(24(18)30-22)14-26(15-29-21)13-16-5-4-10-25-12-16;1-2-6-4-3-5-1/h2-12H,13-15H2,1H3;1-4H2/b22-11-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSBCEFUALMSHF-RDNBWONGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CN=CC=C5.C1COCCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CN=CC=C5.C1COCCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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